molecular formula C33H41ClN2O9 B1674498 Lapaquistat acetate CAS No. 189060-13-7

Lapaquistat acetate

货号: B1674498
CAS 编号: 189060-13-7
分子量: 645.1 g/mol
InChI 键: CMLUGNQVANVZHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

醋酸拉帕奎司他,也称为 TAK-475,是一种由武田制药公司开发的降胆固醇药物候选。与抑制 3-羟基-3-甲基戊二酰辅酶 A 还原酶的他汀类药物不同,醋酸拉帕奎司他抑制角鲨烯合酶,该酶在胆固醇生物合成途径中更下游。 这种独特的机制旨在通过不干扰甲羟戊酸途径来减少副作用,而甲羟戊酸途径对于除胆固醇以外的其他生化分子至关重要 .

准备方法

合成路线和反应条件: 醋酸拉帕奎司他的合成涉及多个步骤,从制备核心苯并恶氮杂卓结构开始。关键步骤包括:

  • 通过环化反应形成苯并恶氮杂卓环。
  • 引入二甲氧基苯基和氯取代基。
  • 哌啶环的乙酰化。
  • 最终酯化以形成乙酸酯衍生物。

工业生产方法: 醋酸拉帕奎司他的工业生产可能涉及优化这些合成步骤,以确保高产率和高纯度。 这包括控制反应条件,例如温度、溶剂选择和反应时间,以最大限度地提高效率并减少副产物 .

化学反应分析

反应类型: 醋酸拉帕奎司他经历了几种类型的化学反应,包括:

    氧化: 该化合物可以被氧化形成各种代谢物。

    还原: 还原反应可以改变分子中存在的官能团。

    取代: 取代反应可以在芳香环或哌啶环上发生。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

    取代: 可以使用氯或硝酸等试剂进行卤化或硝化反应。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生羟基化代谢物,而还原可能会产生脱氧衍生物 .

科学研究应用

Clinical Trials and Efficacy

Numerous clinical trials have evaluated the efficacy of lapaquistat acetate in lowering LDL-C levels among patients with dyslipidemia. Key findings from these studies include:

  • Phase II/III Studies : this compound was shown to significantly reduce LDL-C levels by 18% at a dose of 50 mg and by 23% at 100 mg after 12 weeks compared to placebo . When co-administered with statins, additional reductions in LDL-C were observed.
  • Safety Concerns : The development of this compound was halted due to safety issues, particularly concerning hepatotoxicity. In trials, elevated alanine aminotransferase levels were observed in patients receiving higher doses (100 mg), leading to concerns about potential liver damage .
  • Comparative Efficacy : While lapaquistat demonstrated efficacy in lowering LDL-C, its effects were considered modest compared to existing therapies such as statins and bile acid sequestrants .

Summary of Clinical Findings

Study PhaseDose (mg)LDL-C Reduction (%)Safety Issues
Phase II5018Mild adverse events
Phase III10023Hepatotoxicity concerns
Co-administration with Statins50/100Additional reductions observedSimilar adverse events as statins

Case Studies

  • Statin-Induced Myotoxicity Prevention : A study involving guinea pigs demonstrated that co-administration of this compound with cerivastatin significantly prevented statin-induced myotoxicity, suggesting a protective role against muscle-related side effects typically associated with statin therapy .
  • Long-term Safety Studies : Ongoing studies have indicated that lower doses (50 mg) may be well-tolerated over extended periods without significant hepatotoxic effects, although the commercial viability remains questionable due to competition with existing lipid-lowering agents .

作用机制

醋酸拉帕奎司他通过抑制角鲨烯合酶发挥作用,角鲨烯合酶是一种参与胆固醇生物合成途径中法尼基焦磷酸转化为角鲨烯的酶。 通过抑制这种酶,醋酸拉帕奎司他降低了 3-羟基-3-甲基戊二酰辅酶 A 还原酶下游胆固醇的合成,从而降低了胆固醇水平而不影响甲羟戊酸途径 .

类似化合物:

    他汀类药物: 抑制 3-羟基-3-甲基戊二酰辅酶 A 还原酶。

    角鲨烯抑制剂: 另一种具有类似作用机制的角鲨烯合酶抑制剂。

独特性: 醋酸拉帕奎司他的独特性在于它能够抑制角鲨烯合酶而不影响甲羟戊酸途径,这可能会减少与他汀类药物相关的副作用。 它的开发由于临床试验中观察到的肝毒性问题而停止 .

相似化合物的比较

    Statins: Inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase.

    Squalestatin: Another squalene synthase inhibitor with a similar mechanism of action.

Uniqueness: Lapaquistat acetate is unique in its ability to inhibit squalene synthase without affecting the mevalonate pathway, potentially reducing side effects associated with statins. its development was halted due to concerns about liver toxicity observed in clinical trials .

生物活性

Lapaquistat acetate, also known as TAK-475, is a squalene synthase inhibitor that has been studied primarily for its potential to lower cholesterol levels in patients with hypercholesterolemia. This compound acts at a distinct point in the cholesterol biosynthesis pathway, offering an alternative mechanism to traditional statins. Despite its promising efficacy in reducing low-density lipoprotein cholesterol (LDL-C), the development of lapaquistat was halted due to safety concerns, particularly regarding hepatotoxicity.

This compound inhibits squalene synthase (SQS), an enzyme critical for cholesterol synthesis. By blocking this enzyme, lapaquistat reduces the production of squalene, a precursor in the cholesterol biosynthetic pathway. This inhibition leads to decreased levels of cholesterol and triglycerides in the plasma, as well as increased expression of LDL receptors, enhancing the clearance of LDL from circulation.

Summary of Clinical Trials

Lapaquistat's efficacy has been evaluated in several clinical trials involving thousands of participants. Key findings from these studies include:

  • LDL-C Reduction : In a pooled analysis of 12 clinical trials involving 6,151 patients, this compound at a dose of 100 mg/day resulted in a significant reduction in LDL-C by 21.6% when administered alone and by 18.0% when combined with statins .
  • Additional Lipid Parameters : Beyond LDL-C, lapaquistat also significantly lowered total cholesterol (TC), non-HDL cholesterol, apolipoprotein B, and triglycerides compared to placebo or statin monotherapy .
  • Inflammatory Markers : The compound also reduced high-sensitivity C-reactive protein (hsCRP), suggesting potential anti-inflammatory effects associated with its lipid-lowering activity .

Table 1: Summary of Clinical Trial Findings

Study PhaseDose (mg)DurationLDL-C Reduction (%)Safety Concerns
Phase II5012 weeks18Mild
Phase III10096 weeks21.6Hepatotoxicity
Combination100VariesAdditional 14-19Hepatotoxicity

Safety Profile

Despite its efficacy, this compound raised significant safety concerns that led to the termination of its clinical development:

  • Hepatotoxicity : In trials, patients receiving lapaquistat at doses of 100 mg exhibited elevated alanine aminotransferase (ALT) levels—indicative of liver damage—compared to placebo groups (2.0% vs. 0.3%) and even higher compared to low-dose atorvastatin . Notably, some patients met the criteria for Hy's Law, indicating a serious risk for liver failure.
  • Adverse Events : Overall adverse events were more frequent in patients taking lapaquistat compared to those on placebo; however, specific muscle-related side effects were not as prevalent as initially feared .

Case Studies and Research Findings

Several case studies have documented the effects of this compound:

  • Study on Efficacy and Safety : A double-blind study assessed lapaquistat at 50 mg versus placebo over a period of 12 weeks, confirming significant LDL-C reduction without major safety issues .
  • Long-Term Effects : A long-term study indicated that while lower doses (50 mg) were better tolerated, they did not achieve the same level of LDL-C reduction as higher doses .

属性

IUPAC Name

2-[1-[2-[1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLUGNQVANVZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41ClN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lapaquistat acetate
Reactant of Route 2
Reactant of Route 2
Lapaquistat acetate
Reactant of Route 3
Reactant of Route 3
Lapaquistat acetate
Reactant of Route 4
Lapaquistat acetate
Reactant of Route 5
Lapaquistat acetate
Reactant of Route 6
Lapaquistat acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。